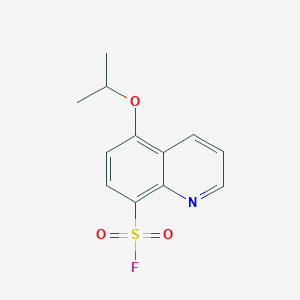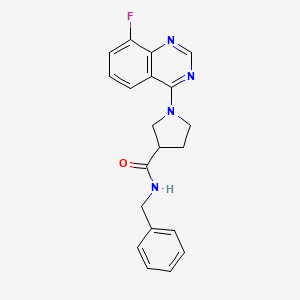![molecular formula C20H25FN2O3 B7450780 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, also known as FPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a piperidine derivative that has been synthesized through a complex chemical process.
作用機序
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one's mechanism of action is not yet fully understood, but it is believed to modulate the sigma-1 receptor's function. The sigma-1 receptor is a chaperone protein that interacts with various other proteins in the cell, regulating their activity. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to increase the sigma-1 receptor's activity, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and noradrenaline in the brain, leading to increased alertness and arousal. Additionally, it has been found to have analgesic effects, reducing pain perception in animal models. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been found to have antitumor activity, inducing cell death in cancer cells.
実験室実験の利点と制限
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying this receptor's function. Additionally, its complex chemical synthesis process makes it a valuable compound for medicinal chemistry research. However, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one's limitations include its potential toxicity and side effects, which must be carefully monitored in animal studies.
将来の方向性
There are several future directions for research on 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, including exploring its potential as a cancer treatment, developing new drugs that target the sigma-1 receptor, and studying its effects on other physiological processes. Additionally, research is ongoing to optimize the synthesis method of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one and to develop more efficient and cost-effective methods for producing this compound.
In conclusion, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex chemical compound that has potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. Its high affinity for the sigma-1 receptor makes it a valuable tool compound for studying this receptor's function, and research is ongoing to explore its potential as a cancer treatment. While 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, its potential toxicity and side effects must be carefully monitored. Future research on 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one will undoubtedly lead to new discoveries and advancements in various fields of scientific research.
合成法
The synthesis of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves a multi-step process that requires specialized knowledge and equipment. The initial step involves the reaction of 3-fluorophenol and piperidine with anhydrous potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C to produce 3-fluorophenyl piperidine-4-carboxylate. This intermediate is then reacted with piperidine-4-carboxylic acid and thionyl chloride in refluxing toluene to produce 4-(3-fluorophenoxy)piperidine-1-carbonyl chloride. Finally, the reaction of 4-(3-fluorophenoxy)piperidine-1-carbonyl chloride with propargylamine in the presence of triethylamine in dichloromethane at room temperature produces 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one.
科学的研究の応用
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes, including pain perception, memory, and mood regulation. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been used as a tool compound to study the sigma-1 receptor's role in these processes and to develop new drugs that target this receptor. Additionally, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have antitumor activity, and research is ongoing to explore its potential as a cancer treatment.
特性
IUPAC Name |
1-[4-[4-(3-fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-2-19(24)22-10-6-15(7-11-22)20(25)23-12-8-17(9-13-23)26-18-5-3-4-16(21)14-18/h2-5,14-15,17H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRRTVZQPETMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)

![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)